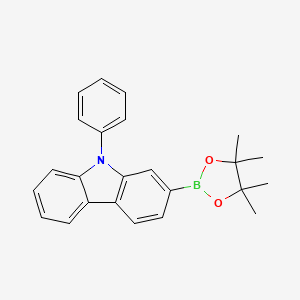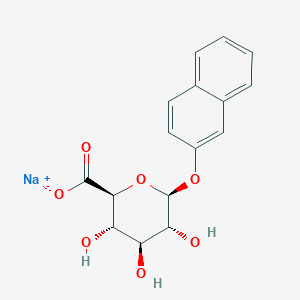
2-Naphthyl B-D-glucuronide sodium salt
描述
2-Naphthyl B-D-glucuronide sodium salt is a highly useful compound in the field of biomedical research and pharmaceutical advancement. It serves as an imperative substrate in enzymatic assays, contributing significantly to the exploration of glucuronidation reactions. This compound is particularly valuable for evaluating drug efficacy and assessing glucuronidation activities meticulously.
作用机制
Target of Action
The primary target of 2-Naphthyl B-D-glucuronide sodium salt is the enzyme β-glucuronidase . This enzyme plays a crucial role in the glucuronidation process, a major pathway for the detoxification and elimination of xenobiotics and endogenous substances .
Mode of Action
This compound acts as a substrate for β-glucuronidase . The enzyme cleaves the glucuronic acid moiety from the compound, releasing a naphthol moiety . This interaction and the resulting changes contribute significantly to the exploration of glucuronidation reactions .
Biochemical Pathways
The compound is involved in the glucuronidation pathway . This pathway is a part of phase II drug metabolism, where lipophilic drugs and other substances are converted into water-soluble compounds for excretion . The cleavage of the glucuronic acid moiety from the compound by β-glucuronidase is a key step in this pathway .
Pharmacokinetics
As a substrate in enzymatic assays, it contributes to the study of drug metabolism, particularly glucuronidation reactions .
Result of Action
The action of this compound facilitates the examination of diverse diseases and drug metabolism . Its cleavage by β-glucuronidase releases a naphthol moiety, which can be easily detected . This makes it a valuable tool in biomedical research and pharmaceutical advancement .
准备方法
Synthetic Routes and Reaction Conditions
There are two primary methods for synthesizing 2-Naphthyl B-D-glucuronide sodium salt:
Chemical Method: This involves the ester exchange reaction between naphthyl B-D-glucoside and glucuronic acid or its esters to produce 2-Naphthyl B-D-glucuronic acid.
Enzymatic Method: This method uses glucose and glucuronic acid in an enzyme-catalyzed reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process is carried out in cGMP (current Good Manufacturing Practice) facilities to meet stringent quality standards.
化学反应分析
Types of Reactions
2-Naphthyl B-D-glucuronide sodium salt primarily undergoes enzymatic reactions, particularly glucuronidation. This compound is a substrate for beta-glucuronidase, which catalyzes the cleavage of the glycosidic bond.
Common Reagents and Conditions
Enzymatic Reactions: Beta-glucuronidase is the primary enzyme used in reactions involving this compound.
Reaction Conditions: These reactions are typically carried out in aqueous solutions at physiological pH and temperature to mimic biological conditions.
Major Products Formed
The major product formed from the enzymatic cleavage of this compound by beta-glucuronidase is 2-naphthol.
科学研究应用
2-Naphthyl B-D-glucuronide sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study glucuronidation reactions.
Biology: The compound is employed in the investigation of beta-glucuronidase activity, which is important for understanding various biological processes.
Medicine: It plays a role in drug metabolism studies, helping researchers evaluate the efficacy and safety of new pharmaceuticals.
Industry: The compound is used in food testing, diagnostics, and environmental testing due to its fluorescent properties when reacted with beta-glucuronidase.
相似化合物的比较
Similar Compounds
1-Naphthyl B-D-glucuronide sodium salt: Similar in structure and function, used in similar enzymatic assays.
2-Naphthyl B-D-glucuronic acid: The precursor to the sodium salt form, used in chemical synthesis.
Uniqueness
2-Naphthyl B-D-glucuronide sodium salt is unique due to its high specificity as a substrate for beta-glucuronidase and its significant role in studying glucuronidation reactions. Its fluorescent properties also make it valuable in various diagnostic and testing applications .
属性
IUPAC Name |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-naphthalen-2-yloxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O7.Na/c17-11-12(18)14(15(20)21)23-16(13(11)19)22-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,11-14,16-19H,(H,20,21);/q;+1/p-1/t11-,12-,13+,14-,16+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXOGFBMVJVJBH-YYHOVTOASA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NaO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20838-64-6 | |
| Record name | β-d-Glucopyranosiduronic acid, 2-naphthalenyl, monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.054 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


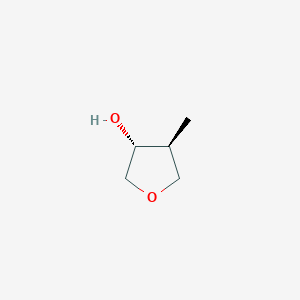
![2-[3-(Ethanesulfonyl)phenyl]acetic acid](/img/structure/B1429246.png)
![[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B1429248.png)
![Ethyl 5-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1429250.png)

![4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1429257.png)
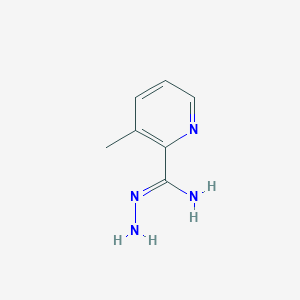
![6-Methyl-2-azaspiro[3.3]heptane](/img/structure/B1429259.png)
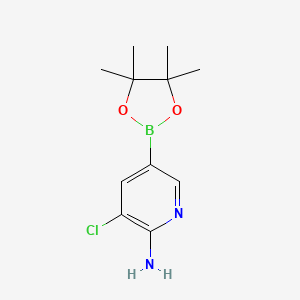



![(S)-4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)-3-methylmorpholine](/img/structure/B1429267.png)
